Reversible-Covalent Binding Kinetics vs. Irreversible (K777) and Non-Covalent (ML217) Inhibitors
Cruzain-IN-1 employs a reversible-covalent inhibition mechanism via its purine nitrile warhead, forming a covalent thioimidate adduct with the active-site Cys25 that can dissociate over time. This contrasts with the irreversible vinyl sulfone inhibitor K777, which forms a permanent covalent bond, and with non-covalent inhibitors like ML217 and Nequimed176. Three distinct binding modes—covalent, noncovalent, and noninteracting—were experimentally delineated via NMR chemical shift perturbation mapping [1]. The reversible-covalent class demonstrates superior trypanocidal activity, with Neq0656 achieving EC50 = 0.1 μM against T. cruzi Y strain, 51-fold more potent than benznidazole (EC50 = 5.1 μM) [2]. K777's progression was halted due to tolerability issues in primates and dogs, potentially linked to its irreversible action [3].
| Evidence Dimension | Binding mechanism and functional consequence |
|---|---|
| Target Compound Data | Cruzain-IN-1: reversible-covalent (purine nitrile), IC50 = 10 nM; Neq0656 (reversible-covalent analog): EC50 = 0.1 μM (Y strain), SI = 58.4 |
| Comparator Or Baseline | K777: irreversible (vinyl sulfone); ML217: non-covalent reversible; Benznidazole: EC50 = 5.1 μM (Y strain), SI > 19.6 |
| Quantified Difference | Reversible-covalent analog Neq0656: 51-fold more potent in cellular assay vs. benznidazole; K777: development halted due to toxicity |
| Conditions | NMR binding studies (cruzain in aqueous solvent); T. cruzi Y strain cellular assay |
Why This Matters
Reversible-covalent inhibition balances high potency with temporal control, potentially mitigating off-target toxicity risks associated with irreversible inhibitors, making Cruzain-IN-1 a superior chemical probe for target validation studies.
- [1] Lee, G.M., Balouch, E., Goetz, D.H., Lazic, A., McKerrow, J.H., Craik, C.S. Mapping inhibitor binding modes on an active cysteine protease via nuclear magnetic resonance spectroscopy. Biochemistry 2012, 51(50), 10087-10098. View Source
- [2] Bonatto, V., Batista, P.H.J., Cianni, L., De Vita, D., Silva, D.G., Cedron, R., Tezuka, D.Y., de Albuquerque, S., Moraes, C.B., Franco, C.H., Lameira, J., Leitão, A., Montanari, C.A. On the intrinsic reactivity of highly potent trypanocidal cruzain inhibitors. RSC Med. Chem. 2020, 11, 1275-1284. View Source
- [3] McKerrow, J.H., Doyle, P.S., Engel, J.C., Podust, L.M., Robertson, S.A., Ferreira, R., Saxton, T., Arkin, M., Kerr, I.D., Brinen, L.S., Craik, C.S. Two approaches to discovering and developing new drugs for Chagas disease. Mem. Inst. Oswaldo Cruz 2009, 104(Suppl. 1), 263-269. View Source
